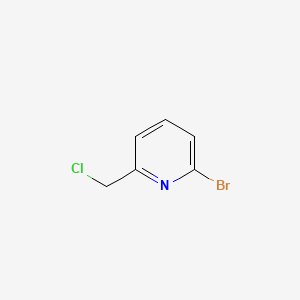

2-Bromo-6-(chloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQJMBHZLIDFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617083 | |

| Record name | 2-Bromo-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727356-19-6 | |

| Record name | 2-Bromo-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(chloromethyl)pyridine is a key bifunctional building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom and a chloromethyl group, offers two distinct reactive sites. This allows for selective and sequential chemical transformations, making it a versatile precursor for the synthesis of a wide array of more complex molecules, including ligands for transition metals and novel drug candidates.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by detailed experimental protocols and characterization data.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 262.5 ± 25.0 °C (Predicted) | [3][4] |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Melting Point | Not explicitly available | |

| Solubility | Soluble in alcohols and organic solvents, slightly soluble in water. | [5] |

| pKa | -0.73 ± 0.12 (Predicted) | [3][4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR | ¹³C NMR |

| The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the chloromethyl group. | The ¹³C NMR spectrum shows distinct peaks for the five carbon atoms of the pyridine ring and the carbon of the chloromethyl group. |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of 2-Bromo-6-(hydroxymethyl)pyridine. Two primary methods are reported, utilizing either thionyl chloride or cyanuric chloride as the chlorinating agent.

Method 1: Synthesis using Thionyl Chloride

This method involves the reaction of 2-Bromo-6-(hydroxymethyl)pyridine with thionyl chloride, often in a solvent like chloroform. While effective, this method requires careful control of reaction conditions to prevent over-chlorination, where the bromine on the pyridine ring is substituted by chlorine.[6]

Experimental Protocol:

-

Dissolve 2-Bromo-6-(hydroxymethyl)pyridine (1 equivalent) in chloroform.

-

Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry under vacuum to yield this compound.[3]

Method 2: Synthesis using Cyanuric Chloride

An alternative and often milder method employs cyanuric chloride in the presence of N,N-dimethylformamide (DMF). This method can offer better selectivity and avoids the formation of the over-chlorinated byproduct.[6]

Experimental Protocol:

-

Prepare the cyanuric chloride•DMF adduct by reacting cyanuric chloride (1.02 equivalents) with DMF and stirring for 1 hour.

-

Add a solution of 2-Bromo-6-(hydroxymethyl)pyridine (1 equivalent) in dichloromethane (DCM) to the adduct.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with deionized water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[6]

Caption: Synthetic pathways to this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

-

Chloromethyl Group: This benzylic-like chloride is susceptible to nucleophilic substitution reactions . This allows for the introduction of a wide variety of functional groups containing oxygen, nitrogen, or sulfur nucleophiles, providing a straightforward route to diverse derivatives.

-

Bromo Group: The bromine atom attached to the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings.[7] This enables the formation of carbon-carbon or carbon-heteroatom bonds, facilitating the construction of complex molecular scaffolds. The reactivity of the C-Br bond is generally lower than that of the C-Cl bond in the chloromethyl group, allowing for selective reactions. However, 2-bromopyridines are known to be effective substrates in a variety of cross-coupling reactions.[8]

This dual reactivity makes this compound a valuable intermediate in drug discovery.[2] It serves as a scaffold for the generation of libraries of compounds for screening against various biological targets. Pyridine derivatives are prevalent in many approved drugs, and the ability to functionalize the pyridine ring at two distinct positions is a powerful tool for medicinal chemists to explore structure-activity relationships (SAR). For instance, derivatives of 2,6-disubstituted pyridines have been investigated for their potential as antimicrobial agents and kinase inhibitors.[2]

References

- 1. This compound | 727356-19-6 | CEB35619 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 727356-19-6 [amp.chemicalbook.com]

- 4. This compound CAS#: 727356-19-6 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Properties and Applications of 2-Bromo-6-(chloromethyl)pyridine (CAS 727356-19-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

2-Bromo-6-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile building block in synthetic chemistry. Its bifunctional nature, featuring both a reactive chloromethyl group and a bromo-substituted pyridine ring, allows for a wide range of chemical modifications, making it a valuable precursor in the development of novel compounds with potential therapeutic applications.

| Property | Value | Reference |

| CAS Number | 727356-19-6 | |

| Chemical Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 46-49 °C | |

| SMILES | ClCC1=CC=CC(Br)=N1 | [1] |

| InChI Key | Not available |

Synthesis Protocols

Several synthetic routes for this compound have been reported. The choice of method may depend on the desired scale, purity requirements, and available starting materials.

Synthesis from 6-Bromopyridine-2-methanol using Thionyl Chloride

This method involves the direct chlorination of the corresponding alcohol.

Experimental Protocol:

-

Dissolve 6-Bromopyridine-2-methanol (5.00 g, 25.5 mmol) in chloroform (30 ml).

-

Slowly add thionyl chloride (2.8 ml, 38.3 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction completion using an appropriate method (e.g., TLC).

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration to obtain this compound.

Synthesis using Cyanuric Chloride and DMF

This method offers an alternative to thionyl chloride.

Experimental Protocol:

-

To a solution of 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane, add cyanuric chloride (1.1 eq) and N,N-dimethylformamide (catalytic amount).

-

Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of 2,6-disubstituted pyridine derivatives, which have shown promise in several therapeutic areas.

Inhibition of β-Amyloid Aggregation in Alzheimer's Disease

Derivatives of this compound have been investigated as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[2][3] These compounds are designed to interact with the β-sheet structures of Aβ aggregates, thereby preventing their formation and subsequent neurotoxicity. The 2,6-diaminopyridine moiety has been identified as a crucial structural feature for this inhibitory activity.[3]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This assay is commonly used to screen for inhibitors of Aβ fibrillization.

-

Preparation of Aβ Peptides: Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), lyophilize, and then resuspend in a buffer like phosphate-buffered saline (PBS) to the desired concentration.

-

Incubation: Mix the Aβ peptide solution with various concentrations of the test compound (2,6-disubstituted pyridine derivative) or a vehicle control in a 96-well plate.

-

ThT Addition: Add Thioflavin T (ThT) solution to each well. ThT is a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence.

-

Fluorescence Measurement: Incubate the plate at 37°C with gentle shaking. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).

-

Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of Aβ aggregation. Calculate the percentage of inhibition for each compound concentration.

Kinase Inhibition

The 2,6-disubstituted pyridine scaffold is a common feature in many kinase inhibitors.[1] Derivatives synthesized from this compound have the potential to target various kinases, including p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory diseases and cancer.

Experimental Protocol: Luminescent-Based p38 Kinase Inhibition Assay

This assay measures the activity of p38 kinase by quantifying the amount of ADP produced.[2]

-

Reagent Preparation: Prepare solutions of the p38 kinase, a suitable peptide substrate, ATP, and the test compound (2,6-disubstituted pyridine derivative) in a kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, followed by the p38 kinase and substrate mixture. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add a reagent that converts the ADP generated into ATP. This newly formed ATP is then used by a luciferase to produce a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Antimicrobial Activity

Pyridine derivatives have been widely explored for their antimicrobial properties. Compounds derived from this compound can be screened for activity against a range of pathogenic bacteria and fungi. The mechanism of action for some pyridine-based antimicrobials is thought to involve the disruption of the microbial cell membrane.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to quantify the antimicrobial activity of a compound.[4]

-

Compound Preparation: Prepare a stock solution of the 2,6-disubstituted pyridine derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a serial two-fold dilution of the compound stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., McFarland standards).

-

Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound (CAS 727356-19-6) is a valuable and versatile chemical intermediate. Its utility in the synthesis of 2,6-disubstituted pyridine derivatives provides a gateway to a diverse range of compounds with significant potential in medicinal chemistry. The applications of these derivatives as inhibitors of β-amyloid aggregation, kinase modulators, and antimicrobial agents highlight the importance of this scaffold in the development of new therapeutics for a variety of diseases. The experimental protocols provided herein offer a foundation for researchers to explore and expand upon the promising biological activities of compounds derived from this core structure.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-(chloromethyl)pyridine, a heterocyclic building block of interest in synthetic and medicinal chemistry. The information is compiled from various sources to assist researchers in its handling, characterization, and application in drug development and other scientific endeavors.

Physical and Chemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below. It is important to note that several of these values are predicted through computational analysis and may vary from empirically determined values.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [1][2] |

| Appearance | White to off-white solid | [3][4] |

| Boiling Point | 262.5 ± 25.0 °C (Predicted) | [3][4] |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | 46 °C | [1] |

| pKa | -0.73 ± 0.12 (Predicted) | [3][4] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |

Appearance and Solubility

At ambient temperature, this compound presents as a white to off-white solid crystalline powder.[3][4] While specific solubility data is not extensively reported, related compounds such as 2-Bromo-6-(hydroxymethyl)pyridine are noted to be soluble in polar organic solvents like alcohols and slightly soluble in water.[5][6] This suggests that this compound is likely to exhibit similar solubility characteristics, favoring polar organic solvents.

Synthetic Pathway

A common laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol precursor. The workflow for this reaction is depicted below.

Caption: Synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature. However, standard methodologies for these measurements are well-established.

General Protocol for Melting Point Determination:

-

A small, dry sample of the crystalline solid is loaded into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

General Protocol for Boiling Point Determination:

-

The compound is placed in a distillation flask with a boiling chip.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor condensate is consistently dripping from the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure.

Synthesis Protocol: The synthesis of this compound has been described as follows: 6-Bromopyridine-2-methanol (5.00 g, 25.5 mmol) is dissolved in chloroform (30 ml).[3][7] To this solution, thionyl chloride (2.8 ml, 38.3 mmol) is added slowly.[3][7] The reaction mixture is then stirred for 3 hours at room temperature.[3][7] Following the completion of the reaction, the solution is concentrated under reduced pressure. The resulting residue is neutralized by the addition of a saturated aqueous sodium bicarbonate solution, leading to the formation of a precipitate. This precipitate is collected by filtration, washed with water, and subsequently dried under vacuum to yield this compound as a white solid (5.20 g, 99% yield).[3][7]

Safety Information

This compound is associated with several hazards and requires careful handling in a laboratory setting.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |

Researchers should consult the full Safety Data Sheet (SDS) for this compound prior to use to ensure adherence to all safety protocols and proper handling procedures.

References

- 1. This compound | 727356-19-6 | CEB35619 [biosynth.com]

- 2. This compound | 727356-19-6 [chemicalbook.com]

- 3. This compound | 727356-19-6 [amp.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-Bromo-6-(Hydroxymethyl)pyridine | Properties, Uses, Safety, Supplier China - High Purity Chemical Expert [pipzine-chem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 727356-19-6 [amp.chemicalbook.com]

Spectroscopic Profile of 2-Bromo-6-(chloromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-(chloromethyl)pyridine, a key intermediate in synthetic and medicinal chemistry. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While experimental data is prioritized, in cases where it is not publicly available, predicted data and information from analogous compounds are provided as a reference.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | ~7.4-7.6 | d | ~7-8 |

| H-4 | ~7.6-7.8 | t | ~7-8 |

| H-5 | ~7.3-7.5 | d | ~7-8 |

| -CH₂Cl | ~4.6-4.8 | s | - |

Note: Predicted values are estimations and may vary from experimental results. The pyridine ring protons (H-3, H-4, H-5) form an AMX or ABX spin system, which can lead to more complex splitting patterns than indicated.

Table 2: ¹³C NMR Spectroscopic Data

The first reported ¹³C NMR spectrum for this compound has been documented, confirming the carbon framework of the molecule.[1]

| Carbon | Experimental Chemical Shift (ppm) |

| C-2 | Not explicitly reported |

| C-3 | Not explicitly reported |

| C-4 | Not explicitly reported |

| C-5 | Not explicitly reported |

| C-6 | Not explicitly reported |

| -CH₂Cl | Not explicitly reported |

Note: While the acquisition of the spectrum is reported, the specific chemical shift values are not available in the provided search results. Predicted values for substituted pyridines generally show C2 and C6 at ~150-160 ppm, C4 at ~138 ppm, and C3 and C5 at ~124 ppm. The -CH₂Cl carbon would be expected in the 40-50 ppm range.

Table 3: Mass Spectrometry Data

An Electron Ionization (EI) mass spectrum obtained through gas chromatography-mass spectrometry (GC-MS) has been reported for the first time for this compound.[1] A high-resolution EI mass spectrum has also been previously mentioned.[1] The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens.

| Parameter | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Expected M+• Peak (m/z) | 205 (for ⁷⁹Br, ³⁵Cl) |

| Expected M+2 Peak (m/z) | 207 (for ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl) |

| Expected M+4 Peak (m/z) | 209 (for ⁸¹Br, ³⁷Cl) |

Note: The relative intensities of the isotopic peaks are determined by the natural abundance of the isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1).

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic, -CH₂Cl) | 3000 - 2850 |

| C=N, C=C stretch (pyridine ring) | 1600 - 1400 |

| C-Cl stretch | 800 - 600 |

| C-Br stretch | 700 - 500 |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. The following are generalized procedures based on standard laboratory practices for the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the gas chromatograph. For direct infusion, prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization:

-

Electron Ionization (EI): Typically performed at 70 eV.

-

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of a pure KBr pellet.

-

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Assign the observed absorption bands to the corresponding molecular vibrations.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of a molecule.

Caption: Complementary information from different spectroscopic techniques.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Bromo-6-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(chloromethyl)pyridine is a bifunctional heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a chloromethyl group at the 6-position, provides two distinct reactive sites. This dual reactivity allows for sequential and site-selective functionalization, making it a valuable building block for the synthesis of complex molecular architectures, particularly as a scaffold or linker in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, stability, reactivity, and synthetic protocols, tailored for professionals in research and drug development.

Chemical Properties and Stability

This compound is a white to off-white solid at room temperature.[1] Its stability is a critical factor for its storage and handling. The compound is stable under recommended storage conditions, which involve maintaining it under an inert atmosphere (such as nitrogen or argon) at temperatures between 2-8°C.[1] The presence of two reactive halides on an electron-deficient pyridine ring dictates its reactivity profile and inherent instability under certain conditions.

The synthesis of the compound itself highlights its potential for thermal degradation. For instance, when using thionyl chloride for its preparation, elevated temperatures or prolonged reaction times can lead to an undesired side reaction where the bromo substituent on the pyridine ring is also replaced with a chloro group.[2][3] This suggests that the C-Br bond on the aromatic ring can become labile under harsh conditions. The compound is highly susceptible to reaction with nucleophiles, which is a key aspect of its synthetic utility but also a consideration for its stability and handling.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 727356-19-6 | |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Appearance | White to off-white Solid | [1] |

| Boiling Point | 262.5±25.0 °C (Predicted) | [1] |

| Density | 1.631±0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 46 °C | |

| Storage | Under inert gas (2-8°C) | [1] |

Reactivity and Synthetic Applications

The primary value of this compound in synthesis stems from its two distinct reactive centers, which can be functionalized selectively.

-

The Chloromethyl Group : The -CH₂Cl group is analogous to a benzylic halide. The carbon atom is electrophilic and highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functionalities by reacting it with nucleophiles such as amines, thiols, alcohols, and carbanions.

-

The 2-Bromo Group : The bromine atom attached to the pyridine ring is a versatile handle for various transformations. While the electron-deficient nature of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SₙAr), it is more commonly employed in metal-catalyzed cross-coupling reactions.[4] Reactions like Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

This orthogonal reactivity allows for a strategic, stepwise approach to building complex molecules. Typically, the more labile chloromethyl group is reacted first with a nucleophile, followed by a cross-coupling reaction at the 2-bromo position.

Caption: Bifunctional reactivity of this compound.

Synthesis of this compound

The most common synthetic route involves the chlorination of the precursor alcohol, 2-bromo-6-(hydroxymethyl)pyridine. Two primary methods are reported, differing in the chlorinating agent used: the robust but less selective thionyl chloride (SOCl₂) and the milder cyanuric chloride•DMF adduct.[2]

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol A: Chlorination using Thionyl Chloride (SOCl₂)[1][5]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq, e.g., 5.00 g, 25.5 mmol) in a suitable solvent like chloroform (30 ml).

-

Reagent Addition: Slowly add thionyl chloride (1.5 eq, e.g., 2.8 ml, 38.3 mmol) to the solution. The addition should be done carefully, as the reaction can be exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress using TLC or GC-MS.

-

Workup: Upon completion, concentrate the reaction solution under reduced pressure to remove excess solvent and SOCl₂.

-

Neutralization and Isolation: Add saturated aqueous sodium bicarbonate solution to the residue to neutralize any remaining acid until the evolution of gas ceases. The solid product will precipitate.

-

Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield this compound as a white solid.[1][5]

Protocol B: Chlorination using Cyanuric Chloride•DMF Adduct[2][3]

-

Adduct Formation: In an Erlenmeyer flask, add cyanuric chloride (1.02 eq, e.g., 9.23 g, 50 mmol) to DMF (e.g., 15 mL) and stir for 1 hour at room temperature to form the Vilsmeier-type adduct.

-

Setup: In a separate flask, dissolve 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq, e.g., 9.23 g, 49 mmol) in a solvent such as dichloromethane (DCM, e.g., 75 mL).

-

Reaction: Add the solution of the alcohol to the freshly prepared cyanuric chloride•DMF adduct. Allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction by adding deionized water (e.g., 300 mL).

-

Extraction: Separate the organic and aqueous layers. The product will be in the organic layer. Further extraction of the aqueous layer with the organic solvent can be performed to maximize yield.

-

Purification: The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated on a rotary evaporator to yield the pure product. This method avoids the over-chlorination side product.[2][3]

Quantitative Data: Effect of Reaction Conditions with SOCl₂

The use of thionyl chloride requires careful control of reaction conditions to minimize the formation of the over-chlorinated side product, 2-chloro-6-(chloromethyl)pyridine.[2]

Table 2: Conversion Percentages Using SOCl₂ Under Various Conditions[2]

| Solvent | Temperature (°C) | Desired Product (%) (x=Br) | Side Product (%) (x=Cl) |

| Neat | 40 | 56% | 44% |

| Neat | Room Temp. | 88% | 12% |

| Neat | 0 | 95% | 5% |

| DCM | 0 | >99% | <1% |

Data adapted from a study which analyzed the product mixture via ¹H-NMR spectroscopy.[2] As shown, performing the reaction in a solvent at a lower temperature significantly improves the selectivity for the desired product.

Applications in Drug Development

The bifunctional nature of this compound makes it an excellent scaffold for building libraries of compounds for high-throughput screening in drug discovery. The pyridine core is a "privileged scaffold," appearing in numerous approved drugs. The ability to introduce diverse functionalities at two specific vectors allows for systematic exploration of the chemical space around a pharmacophore.

Caption: Logical workflow for drug discovery using the target molecule.

By first reacting the chloromethyl group with a library of amines and then subjecting the resulting products to a library of boronic acids in a Suzuki coupling, a large and diverse set of novel compounds can be generated efficiently. This strategy is highly valuable for identifying initial hits and for subsequent structure-activity relationship (SAR) studies during lead optimization.

References

- 1. This compound | 727356-19-6 [amp.chemicalbook.com]

- 2. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 5. This compound | 727356-19-6 [amp.chemicalbook.com]

The Versatile Building Block: A Technical Guide to 2-Bromo-6-(chloromethyl)pyridine in Organic Synthesis

For Immediate Release: A comprehensive technical guide on 2-bromo-6-(chloromethyl)pyridine, a pivotal building block for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical properties, synthesis, and reactivity, with a focus on its application in the construction of complex molecular architectures for the pharmaceutical and materials science industries.

Core Compound Properties

This compound is a di-functionalized pyridine derivative that serves as a versatile precursor in a wide array of organic transformations. Its unique structure, featuring two distinct reactive sites, allows for selective and sequential modifications, making it a valuable tool in the synthesis of novel compounds.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 727356-19-6 | |

| Flash Point | 46 °C | |

| Boiling Point | 262.5±25.0 °C (Predicted) | |

| Density | 1.631±0.06 g/cm³ (Predicted) | |

| pKa | -0.73±0.12 (Predicted) |

Spectroscopic Data:

Synthesis of this compound

The preparation of this compound is most commonly achieved through the chlorination of 2-bromo-6-(hydroxymethyl)pyridine. Two primary methods are prevalent in the literature, differing in the choice of chlorinating agent.

Thionyl Chloride Method

A widely used and high-yielding method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol:

-

Dissolve 6-Bromopyridine-2-methanol (5.00 g, 25.5 mmol) in chloroform (30 ml).

-

Slowly add thionyl chloride (2.8 ml, 38.3 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Upon completion, concentrate the reaction solution under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound as a white solid (5.20 g, 99% yield).

A key consideration in this method is the potential for over-chlorination, where the bromo substituent is replaced by a chloro group, yielding 2-chloro-6-(chloromethyl)pyridine. This side reaction can be minimized by carefully controlling the reaction time and temperature.

Cyanuric Chloride/DMF Method

An alternative, milder approach utilizes the adduct formed between cyanuric chloride and N,N-dimethylformamide (DMF) as the chlorinating agent. This method avoids the formation of the toxic sulfur dioxide byproduct associated with thionyl chloride.

Experimental Protocol:

-

To an Erlenmeyer flask, add cyanuric chloride (9.23 g, 50 mmol, 1.02 equiv.) and DMF (15 mL) and allow the mixture to react for 1 hour to form the cyanuric chloride•DMF adduct.

-

Add a solution of 2-bromo-6-hydroxymethylpyridine (9.23 g, 49 mmol, 1 equiv.) in dichloromethane (DCM, 75 mL) to the adduct.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with 300 mL of deionized water and separate the layers.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the product.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers. The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the bromo-substituted pyridine ring can participate in a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and strategic approach to the synthesis of complex molecules.

The Pivotal Role of 2-Bromo-6-(chloromethyl)pyridine in Transition Metal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Bromo-6-(chloromethyl)pyridine, a versatile heterocyclic building block, and its significant role as a precursor to sophisticated ligands for transition metal complexes. Due to its dual reactivity, stemming from the distinct functionalities of the brominated pyridine ring and the chloromethyl group, this compound serves as a crucial starting material in the synthesis of bespoke molecules for catalysis, materials science, and medicinal chemistry. This document details the synthesis of the core compound, its derivatization into multidentate ligands, the coordination chemistry of these ligands with various transition metals, and their potential applications. Experimental protocols and quantitative data, derived from closely related systems, are provided to facilitate practical application and further research.

Synthesis and Properties of this compound

This compound is a key intermediate, valued for its two reactive sites that allow for sequential and site-selective modifications. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo-substituted pyridine ring can participate in various cross-coupling reactions.

Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-dibromopyridine or via the chlorination of 2-bromo-6-(hydroxymethyl)pyridine.

Method 1: From 2,6-Dibromopyridine

This modern approach utilizes a Grignard reagent for a metal-halogen exchange, followed by formylation and reduction, and subsequent chlorination. This method avoids the use of highly pyrophoric reagents like n-butyllithium.

Experimental Protocol:

-

Synthesis of 2-Bromo-6-(hydroxymethyl)pyridine:

-

To a solution of 2,6-dibromopyridine in anhydrous THF, add isopropylmagnesium chloride lithium chloride complex (Turbo Grignard, 1.05 eq.) dropwise at -15 °C.

-

Stir the mixture for 2 hours at the same temperature.

-

Add dry N,N-dimethylformamide (DMF, 1.2 eq.) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

-

Dissolve the resulting aldehyde in methanol and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise at 0 °C.

-

Stir for 2 hours at room temperature, then remove the solvent under reduced pressure.

-

Add water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-bromo-6-(hydroxymethyl)pyridine.[1]

-

-

Synthesis of this compound:

-

To a solution of 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq.) in DCM, add a pre-formed cyanuric chloride-DMF adduct (1.02 eq. cyanuric chloride in DMF).[1]

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with deionized water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate to obtain this compound.[1]

-

Method 2: From 6-Bromopyridine-2-methanol

A more traditional and direct chlorination method.

Experimental Protocol:

-

Dissolve 6-Bromopyridine-2-methanol (1.0 eq.) in chloroform.

-

Slowly add thionyl chloride (1.5 eq.) at room temperature.[1]

-

Stir the reaction for 3 hours.

-

Concentrate the reaction solution under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | White solid |

| ¹H NMR (CDCl₃, ppm) | δ 7.62 (t, 1H), 7.45 (d, 1H), 7.35 (d, 1H), 4.60 (s, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 157.8, 141.4, 139.4, 127.5, 121.6, 45.7 |

Note: NMR data is sourced from related literature and may vary slightly based on experimental conditions.[1]

Derivatization into Multidentate Ligands

The true utility of this compound lies in its function as a scaffold to build more complex, multidentate ligands. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various donor groups.

Synthesis of a Representative Tridentate Ligand

A common strategy is to react this compound with an amine to create a pincer-type ligand. The following is a generalized protocol for the synthesis of a bis(2-bromo-6-picolyl)amine derivative.

Experimental Protocol:

-

Dissolve the primary amine (e.g., benzylamine, 1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 eq.) in a suitable solvent such as acetonitrile.

-

Add this compound (2.0 eq.) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired tridentate ligand.

Caption: Synthetic workflow for a tridentate ligand from this compound.

Coordination Chemistry with Transition Metals

Ligands derived from this compound, particularly those with additional donor atoms, readily form stable complexes with a variety of transition metals. The coordination geometry and properties of these complexes are influenced by the nature of the metal ion, the denticity of the ligand, and the reaction conditions.

Synthesis of Transition Metal Complexes

The following is a generalized protocol for the synthesis of a transition metal complex with a tridentate N-donor ligand derived from this compound.

Experimental Protocol:

-

Dissolve the tridentate ligand (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

In a separate flask, dissolve the transition metal salt (e.g., Cu(NO₃)₂, CoCl₂, Ni(BF₄)₂, 1.0 eq.) in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with stirring at room temperature.

-

A precipitate may form immediately or upon standing. If necessary, the reaction mixture can be heated to reflux to ensure complete complexation.

-

Cool the mixture to room temperature or below to induce crystallization.

-

Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Structural and Spectroscopic Properties of Representative Complexes

While crystallographic and detailed spectroscopic data for complexes of ligands directly derived from this compound are scarce in the literature, data from structurally similar 2,6-disubstituted pyridine complexes can provide valuable insights into expected properties.

Table of Representative Structural Data for Related [M(L)X₂] Complexes (L = Tridentate Pyridine-based Ligand)

| Metal (M) | Coordination Geometry | M-N(pyridine) (Å) | M-N(amine) (Å) | M-X (Å) |

| Cu(II) | Distorted Square Pyramidal | 1.98 - 2.05 | 2.00 - 2.10 | 2.25 - 2.40 (Cl) |

| Co(II) | Trigonal Bipyramidal | 2.10 - 2.20 | 2.05 - 2.15 | 2.20 - 2.30 (Cl) |

| Ni(II) | Distorted Octahedral | 2.05 - 2.15 | 2.00 - 2.10 | 2.35 - 2.45 (Cl) |

| Zn(II) | Trigonal Bipyramidal | 2.15 - 2.25 | 2.10 - 2.20 | 2.25 - 2.35 (Cl) |

Data is compiled from representative structures of similar 2,6-disubstituted pyridine metal complexes and should be considered as approximate values.

Expected Spectroscopic Features:

-

FT-IR: A shift in the pyridine ring stretching vibrations (typically around 1600 cm⁻¹) to higher wavenumbers upon coordination to the metal center.

-

UV-Vis: The appearance of d-d transitions in the visible region for colored complexes (e.g., Cu(II), Co(II), Ni(II)), which are characteristic of the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands may also be observed in the UV or near-UV region.

-

Magnetic Susceptibility: Measurement of the magnetic moment can confirm the oxidation state and spin state of the metal ion in the complex.

Caption: Logical workflow from precursor to applications.

Applications in Catalysis and Drug Development

The versatility in ligand design originating from this compound allows for the synthesis of transition metal complexes with tailored properties for specific applications.

Catalysis

Complexes of transition metals with pyridine-based ligands are known to be active catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity. For example, copper complexes with pyridyl ligands have shown promise in atom transfer radical polymerization (ATRP), C-H activation, and oxidation reactions. The bromo substituent on the pyridine ring of ligands derived from this compound offers a site for further modification, such as through Suzuki or Sonogashira coupling, to create even more complex catalytic systems or to immobilize the catalyst on a solid support.

Drug Development

The 2,6-disubstituted pyridine scaffold is a recognized pharmacophore in medicinal chemistry. For instance, compounds featuring multiple 2,6-disubstituted pyridine units have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease. The ability to systematically modify the substituents on the pyridine ring, a process facilitated by precursors like this compound, is crucial for developing structure-activity relationships (SAR) and optimizing the therapeutic potential of these molecules. The transition metal complexes of these ligands could also be explored for their potential as therapeutic or diagnostic agents.

Conclusion

This compound is a highly valuable and versatile precursor in the field of coordination chemistry. While it is not typically used as a primary ligand itself, its dual reactive sites provide a powerful platform for the rational design and synthesis of a wide array of multidentate ligands. The resulting transition metal complexes have significant potential in catalysis and drug discovery. The experimental protocols and data presented in this guide, based on the established chemistry of related compounds, offer a solid foundation for researchers to explore the rich chemical space enabled by this pivotal building block. Further research into the synthesis and characterization of complexes from ligands directly derived from this compound will undoubtedly uncover new and exciting applications.

References

Pyridine-Based Ligands in Biomimetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioinorganic chemistry, the quest to understand and replicate the function of metalloenzymes has led to the development of a vast arsenal of synthetic model compounds. Among these, pyridine-based ligands have emerged as exceptionally versatile and effective scaffolds for creating biomimetic complexes. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, offers a unique combination of electronic and steric properties that make it an ideal building block for mimicking the coordination environment of metal ions in enzyme active sites. The nitrogen atom's lone pair of electrons allows for strong coordination to a variety of transition metals, while the aromatic ring can be readily functionalized to tune the ligand's properties and introduce additional coordinating groups.[1] This adaptability has enabled the design of sophisticated ligands that can replicate not only the primary coordination sphere of a metalloenzyme but also key aspects of the secondary coordination sphere, which are crucial for substrate recognition, catalysis, and the stabilization of reactive intermediates.

This technical guide provides a comprehensive overview of the core principles and applications of pyridine-based ligands in biomimetic chemistry. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth information on the synthesis of these ligands and their metal complexes, quantitative data on their catalytic activities, and detailed experimental protocols for key methodologies. Furthermore, this guide utilizes visualizations to illustrate complex signaling pathways and experimental workflows, providing a clearer understanding of the logical relationships and processes involved.

I. Biomimetic Applications of Pyridine-Based Complexes

The utility of pyridine-based ligands in biomimetic chemistry is vast, with applications ranging from the modeling of redox-active enzymes to the development of catalysts for challenging organic transformations. This section will delve into some of the most significant areas where these versatile ligands have made a substantial impact.

Superoxide Dismutase (SOD) Mimics

Superoxide dismutases (SODs) are a critical class of antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. The active sites of these enzymes typically feature a redox-active metal ion, such as copper, manganese, or iron, coordinated by histidine residues. The imidazole side chain of histidine is electronically similar to the pyridine ring, making pyridine-based ligands excellent candidates for creating functional SOD mimics.[2][3]

These synthetic mimics have shown remarkable activity in scavenging superoxide radicals, with some compounds exhibiting catalytic rate constants approaching those of the native enzymes. The ability to systematically modify the pyridine ligand framework has allowed for the fine-tuning of the redox potential of the metal center, a key parameter in determining SOD activity.[4][5]

Quantitative Data on Pyridine-Based SOD Mimics

| Ligand/Complex | Metal Ion | IC50 (µM) | Catalytic Rate Constant (kcat, M⁻¹s⁻¹) | Reference |

| PydiHis | Cu(II) | 0.64 ± 0.07 | - | [2] |

| PyHis | Cu(II) | 147 ± 15 | - | [2] |

| [Cu(CF₃PyN₃)]²⁺ | Cu(II) | 0.133 | 20.12 x 10⁶ | [4][5] |

| [Cu(PyN₃)]²⁺ | Cu(II) | 2.1 | 1.7 x 10⁶ | [5] |

| --INVALID-LINK-- | Fe(III) | - | 0.81 x 10⁷ | [6] |

| --INVALID-LINK-- | Fe(III) | - | 1.42 x 10⁷ | [6] |

| --INVALID-LINK-- | Fe(III) | - | 1.41 x 10⁷ | [6] |

| --INVALID-LINK-- | Fe(III) | - | 0.29 x 10⁷ | [6] |

Catechol Oxidase and Phenoxazinone Synthase Mimics

Catechol oxidases and phenoxazinone synthases are copper-containing enzymes that catalyze the oxidation of catechols and o-aminophenols, respectively. These reactions are crucial in various biological processes, including melanin biosynthesis and the production of antibiotics. Pyridine-based ligands have been instrumental in developing structural and functional models of these enzymes.[7][8] By incorporating multiple pyridine donors and other functional groups, researchers have been able to create dicopper complexes that mimic the active site architecture and catalytic activity of the native enzymes.[2]

The study of these mimics has provided valuable insights into the mechanism of catechol and o-aminophenol oxidation, including the role of the dicopper core in substrate binding and oxygen activation.

Experimental Workflow for Testing Catechol Oxidase Mimicking Activity

Caption: Experimental workflow for assessing the catechol oxidase-like activity of a synthetic complex.

Hydrolase Mimics

Metallo-hydrolases, which often contain zinc(II) at their active sites, are responsible for catalyzing the hydrolysis of a wide range of substrates, including esters, amides, and phosphate esters. The Lewis acidic zinc ion is typically coordinated by histidine and carboxylate residues, which activate a water molecule for nucleophilic attack. Pyridine-based ligands, in conjunction with other donor groups, have been successfully employed to create functional mimics of these enzymes.[3][9][10]

These synthetic hydrolase mimics have demonstrated significant rate enhancements in the hydrolysis of model substrates, providing valuable platforms for studying the mechanism of hydrolytic catalysis and for the development of artificial enzymes with potential applications in biotechnology and environmental remediation.

Quantitative Data on a Pyridine-Based Carbonic Anhydrase Mimic

| Complex | pKa | Rate Constant (k_obs, M⁻¹s⁻¹) | Reference |

| [(TPA)Zn(OH₂)]²⁺ | 8.0 | 648.4 | [9] |

| [(TPA-OH)Zn(OH₂)]²⁺ | 6.8 | 730.6 | [9] |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyridine-based ligands and their metal complexes, as well as for the characterization of their biomimetic activity.

Synthesis of a Pyridine-Based Macrocyclic Ligand (e.g., a Pyclen Derivative)

This protocol describes a general approach for the synthesis of a pyridine-containing macrocyclic ligand, often referred to as a pyridinophane, which can serve as a versatile platform for creating biomimetic complexes.[11]

Materials:

-

2,6-Bis(bromomethyl)pyridine

-

1,4,7-Triazacyclononane (cyclen)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Methanol

-

Deionized water

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, rotary evaporator, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,7-triazacyclononane (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous acetonitrile.

-

Addition of Pyridine Precursor: To the stirring suspension, add a solution of 2,6-bis(bromomethyl)pyridine (1 equivalent) in anhydrous acetonitrile dropwise over a period of 1-2 hours at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in dichloromethane and wash with deionized water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure macrocyclic ligand.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of a Copper(II) Complex for SOD Mimicry

This protocol outlines the synthesis of a copper(II) complex with a pyridine-based ligand, which can be evaluated for its superoxide dismutase activity.[12]

Materials:

-

Pyridine-based ligand (e.g., PydiHis)

-

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Standard laboratory glassware and equipment

Procedure:

-

Ligand Solution: Dissolve the pyridine-based ligand (1 equivalent) in a minimal amount of anhydrous methanol in a clean, dry flask.

-

Copper Salt Solution: In a separate flask, dissolve copper(II) perchlorate hexahydrate (1 equivalent) in anhydrous methanol.

-

Complexation: Slowly add the copper(II) salt solution to the stirring ligand solution at room temperature. A color change is typically observed upon complex formation.

-

Precipitation: Stir the reaction mixture for 2-4 hours at room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, slowly add anhydrous diethyl ether to the solution until a precipitate is observed.

-

Isolation and Washing: Collect the solid complex by vacuum filtration. Wash the solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting solid complex under vacuum.

-

Characterization: Characterize the complex using techniques such as UV-Vis spectroscopy, EPR spectroscopy, and elemental analysis.

Assay for Superoxide Dismutase Activity

This protocol describes a common indirect assay for measuring the SOD activity of a synthetic complex using the xanthine/xanthine oxidase system to generate superoxide and nitroblue tetrazolium (NBT) as an indicator.[4][5]

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.8)

-

Xanthine solution

-

Nitroblue tetrazolium (NBT) solution

-

Xanthine oxidase solution

-

Test compound (synthetic SOD mimic) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In the wells of a 96-well microplate, prepare a reaction mixture containing the phosphate buffer, xanthine solution, and NBT solution.

-

Addition of Test Compound: Add various concentrations of the test compound (SOD mimic) to the appropriate wells. Include a control well with no test compound.

-

Initiation of Reaction: Initiate the reaction by adding the xanthine oxidase solution to all wells. The xanthine oxidase will catalyze the oxidation of xanthine, producing superoxide radicals.

-

Measurement: Immediately place the microplate in a plate reader and monitor the increase in absorbance at a specific wavelength (e.g., 560 nm) over time. The superoxide radicals will reduce NBT to formazan, a colored product.

-

Data Analysis: The SOD mimic will compete with NBT for the superoxide radicals, thus inhibiting the formation of formazan. Calculate the percentage of inhibition for each concentration of the test compound.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NBT reduction.

III. Signaling Pathways and Catalytic Cycles

Visualizing the complex interplay of molecules in biological and biomimetic systems is crucial for a deeper understanding of their function. This section utilizes Graphviz to create diagrams of key signaling pathways and catalytic cycles involving pyridine-based biomimetic complexes.

Catalytic Cycle of a Biomimetic Catechol Oxidase

Caption: Proposed catalytic cycle for the oxidation of catechol by a dicopper complex with pyridine-based ligands.[2][13][14]

Conclusion

Pyridine-based ligands have proven to be indispensable tools in the field of biomimetic chemistry. Their modular nature and tunable electronic properties have enabled the rational design of a wide array of metal complexes that successfully mimic the structure and function of various metalloenzymes. This guide has provided a comprehensive overview of the key concepts, applications, and experimental methodologies associated with these remarkable compounds. The quantitative data presented in the tables highlight the impressive catalytic efficiencies that can be achieved with these synthetic mimics. The detailed experimental protocols offer a practical starting point for researchers interested in synthesizing and evaluating their own pyridine-based biomimetic systems. Furthermore, the visualizations of catalytic cycles provide a clear and concise representation of the complex mechanistic pathways involved. As our understanding of metalloenzyme function continues to grow, so too will the sophistication and utility of pyridine-based ligands in unraveling the intricacies of biological catalysis and in the development of novel catalysts for a wide range of applications.

References

- 1. Structure Prediction and Synthesis of Pyridine-Based Macrocyclic Peptide Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Supramolecular Hydrolase Mimics in Equilibrium and Kinetically Trapped States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. works.swarthmore.edu [works.swarthmore.edu]

- 5. Increased Efficiency of a Functional SOD Mimic Achieved with Pyridine Modification on a Pyclen-Based Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomimetic oxidation studies. 5. Mechanistic aspects of alkane functionalization with iron and iron-oxygen (Fe2O and Fe4O2) complexes in the presence of hydrogen peroxide | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization And Oxidase Biomimetic Catalytic Activity Of Copper(ii) Complexes With Pyridine Based Ligand Containing N3s2 Donors. [journalijar.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-6-(chloromethyl)pyridine from 2,6-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Bromo-6-(chloromethyl)pyridine, a key building block in medicinal chemistry and materials science, starting from 2,6-dibromopyridine. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.

Introduction

This compound is a versatile bifunctional molecule featuring two distinct reactive sites: a brominated pyridine ring amenable to cross-coupling reactions and a chloromethyl group susceptible to nucleophilic substitution. This dual reactivity makes it a valuable intermediate for the synthesis of complex molecular architectures. The following protocols detail its preparation from the readily available starting material, 2,6-dibromopyridine.

Synthetic Strategies

The synthesis of this compound from 2,6-dibromopyridine is typically achieved through a two-step process:

-

Functionalization at the 6-position: This involves a selective metal-halogen exchange at one of the bromine atoms of 2,6-dibromopyridine, followed by the introduction of a one-carbon electrophile to form an intermediate such as 2-bromo-6-(hydroxymethyl)pyridine.

-

Chlorination: The subsequent conversion of the newly introduced functional group into a chloromethyl group.

Two effective methods for this transformation are detailed below. Method A employs a Grignard reagent for the initial functionalization and a mild chlorinating agent, while Method B utilizes a traditional organolithium approach with a more reactive chlorinating agent.

Method A: Grignard-Mediated Functionalization followed by Mild Chlorination

This method offers a safer alternative to the use of pyrophoric n-butyllithium and avoids harsh chlorinating agents that can lead to side products.[1][2]

Diagram of Experimental Workflow: Method A

Caption: Workflow for the synthesis of this compound via Method A.

Experimental Protocol: Method A

Step 1: Synthesis of 2-Bromo-6-(hydroxymethyl)pyridine [1][2]

-

To a 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 50 mL of a titrated solution of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard, 1.3 mol equiv.).

-

Cool the flask to 0°C in an ice/water bath.

-

Slowly add a solution of 2,6-dibromopyridine (1 mol equiv.) in dry tetrahydrofuran (THF, 30 mL) via cannula transfer.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Cool the reaction flask back to 0°C and add extra dry N,N-dimethylformamide (DMF, 2.2 mol equiv.) dropwise.

-

After addition, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer three times with 50 mL of chloroform.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound [1][2]

-

In an Erlenmeyer flask, dissolve cyanuric chloride (1.02 equiv.) in DMF (15 mL) and stir for 1 hour to form the cyanuric chloride•DMF adduct.

-

To this adduct, add a solution of 2-bromo-6-(hydroxymethyl)pyridine (1 equiv.) in dichloromethane (DCM, 75 mL).

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with 300 mL of deionized water and separate the layers.

-

Extract the aqueous layer three times with 50 mL of DCM.

-

Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Method B: Organolithium-Mediated Functionalization and Thionyl Chloride Chlorination

This classical approach utilizes n-butyllithium for the initial functionalization. While effective, it requires stringent anhydrous and low-temperature conditions due to the pyrophoric nature of n-butyllithium.[1][3][4]

Diagram of Experimental Workflow: Method B

Caption: Workflow for the synthesis of this compound via Method B.

Experimental Protocol: Method B

Step 1: Synthesis of 6-Bromopyridine-2-methanol [4]

-

Suspend 2,6-dibromopyridine (0.105 mol) in 200 mL of diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexane, 0.105 mol) dropwise over 1.5 hours, maintaining the temperature at -78°C.

-

After 5 minutes, add a solution of dimethylformamide (0.115 mol) in 13 mL of diethyl ether dropwise over one hour.

-

Stir the reaction at -78°C for an additional 1.5 hours.

-

Warm the mixture to -25°C and add 40 mL of 6N hydrochloric acid.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent.

-

Trituration of the residue with pentane affords the product.

Step 2: Synthesis of this compound [5][6]

-

Dissolve 6-Bromopyridine-2-methanol (25.5 mmol) in chloroform (30 mL).

-

Slowly add thionyl chloride (38.3 mmol) to the solution.

-

Stir the reaction mixture for 3 hours at room temperature.

-

After the reaction is complete, concentrate the solution under reduced pressure.

-

Neutralize the residue by adding saturated aqueous sodium bicarbonate solution, which will cause the product to precipitate.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

| Step | Reagents | Product | Yield | Reference |

| Method A, Step 1 | 2,6-Dibromopyridine, Turbo Grignard, DMF | 2-Bromo-6-(hydroxymethyl)pyridine | 67% | [1] |

| Method A, Step 2 | 2-Bromo-6-(hydroxymethyl)pyridine, Cyanuric chloride, DMF | This compound | 75% | [1] |

| Method B, Step 2 | 6-Bromopyridine-2-methanol, Thionyl chloride | This compound | 99% | [5][6] |

Safety and Handling

-

n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

-

Thionyl chloride is corrosive and toxic; handle in a well-ventilated fume hood.[1]

-

Cyanuric chloride is also a hazardous chemical and should be handled with appropriate personal protective equipment.

-

The use of anhydrous solvents and inert atmosphere techniques is crucial for the success of reactions involving organometallic reagents.[3]

Troubleshooting

-

Low yields in lithiation: Ensure n-butyllithium is freshly titrated and the reaction temperature is strictly maintained at -78°C to avoid side reactions.[3]

-

Over-chlorination: When using thionyl chloride, careful control of reaction time and temperature is necessary to prevent the formation of 2-chloro-6-(chloromethyl)pyridine.[1][2] The use of milder chlorinating agents like cyanuric chloride can mitigate this issue.[1][2]

By following these detailed protocols, researchers can effectively synthesize this compound for its application in various research and development endeavors.

References

- 1. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 727356-19-6 [amp.chemicalbook.com]

- 6. This compound | 727356-19-6 [amp.chemicalbook.com]

Application Note: Chlorination of 2-Bromo-6-hydroxymethylpyridine

Abstract

This application note provides a detailed protocol for the synthesis of 2-bromo-6-(chloromethyl)pyridine via the chlorination of 2-bromo-6-hydroxymethylpyridine. This transformation is a crucial step in the synthesis of various pharmaceutical and materials science intermediates. Two common chlorinating agents for this reaction are thionyl chloride (SOCl₂) and cyanuric chloride. This document outlines the reaction conditions for both methods, with a detailed experimental protocol provided for the high-yielding thionyl chloride procedure. Additionally, a comparative data table and a graphical representation of the experimental workflow are included to aid researchers in the successful execution of this synthesis.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. The presence of a bromine atom on the pyridine ring and a chloromethyl group allows for sequential and site-selective reactions, making it a versatile precursor for the development of novel compounds. The synthesis of this intermediate is typically achieved through the chlorination of the corresponding alcohol, 2-bromo-6-hydroxymethylpyridine. The choice of chlorinating agent and reaction conditions can significantly impact the yield and purity of the desired product. Thionyl chloride is a robust and widely used reagent for this conversion; however, it can sometimes lead to over-chlorination, replacing the bromine substituent with a chloro group.[1] A milder alternative involves the use of a cyanuric chloride-DMF adduct, which can mitigate the formation of this side product.[1][2]

Data Presentation